molecular formula C23H27NO5 B13779876 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Cat. No.: B13779876
M. Wt: 397.5 g/mol
InChI Key: MZZNYUHZVGTNTG-UHFFFAOYSA-N
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Description

IUPAC Name: (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid Synonyms: Fmoc-β-Homotyr(tBu)-OH, Fmoc-L-β-homotyrosine(OtBu) CAS Numbers: 219967-69-8 , 372144-21-3 Molecular Formula: C₂₉H₃₁NO₅ Molecular Weight: 473.57 g/mol

This compound features:

  • An Fmoc (9-fluorenylmethoxycarbonyl) group, a widely used protecting group for amines in solid-phase peptide synthesis (SPPS) .
  • A tert-butyl (tBu) ether group at the 3-position, providing steric protection for hydroxyl or phenolic groups during synthesis .
  • A β-homotyrosine backbone, extending the amino acid side chain for specialized peptide applications .

Applications: Primarily used in SPPS to incorporate modified tyrosine residues into peptides, enabling controlled deprotection under acidic conditions .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-15(12-21(25)26)13-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

MZZNYUHZVGTNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid typically involves multiple steps. One common method includes the protection of amino acids with the Fmoc group, followed by the introduction of the tert-butyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions. This mechanism is crucial for the efficient and selective synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Structural Variations and Substituents

Compound Name Substituent/R-Group Backbone CAS Number Molecular Formula Molecular Weight (g/mol) Reference
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid tert-butyl ether β-Homotyrosine 219967-69-8 C₂₉H₃₁NO₅ 473.57
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid (1b) Isobutoxy Benzoic acid N/A C₂₆H₂₅NO₅ 431.48
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid (1s) Methyl Benzoic acid N/A C₂₃H₁₉NO₄ 373.40
Fmoc-Thr(tBu)-OH tert-butyl ether (on threonine) Threonine 71989-35-0 C₂₃H₂₇NO₅ 397.46
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid 4-Iodophenyl Butanoic acid 269396-73-8 C₂₅H₂₂INO₄ 527.35

Key Observations :

  • Backbone Diversity : The target compound uses a β-homotyrosine backbone, while others employ benzoic acid (e.g., 1b, 1s) or threonine (Fmoc-Thr(tBu)-OH) .
  • Substituent Effects : The tert-butyl group in the target compound enhances steric protection compared to smaller groups like methyl or isobutoxy, influencing solubility and deprotection conditions .
  • Aromatic vs. Aliphatic : Compounds with aromatic substituents (e.g., 4-iodophenyl) exhibit distinct electronic properties, affecting peptide-receptor interactions .

Key Observations :

  • Consistent Yields : Most Fmoc-protected derivatives achieve 85–96% yields, indicating reliable synthetic protocols .
  • Solvent Systems : Tetrahydrofuran (THF) is commonly used, though chloroform is occasionally employed for solubility .

Physical and Chemical Properties

Compound Name Purity Solubility Stability Notes Reference
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid 99% DCM, DMF, THF Stable under SPPS conditions (pH 9–10)
Fmoc-Thr(tBu)-OH 95% DCM, DMSO Sensitive to strong acids (>50% TFA)
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid N/A DMSO Light-sensitive; store at 2–8°C

Key Observations :

  • Purity : Industrial-grade derivatives (e.g., the target compound) achieve 99% purity, critical for peptide pharmaceuticals .
  • Stability : The tert-butyl group offers resistance to moderate acidic conditions, while iodine-substituted derivatives require light protection .

Biological Activity

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid, often referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorenylmethoxycarbonyl group, which serves as a protective group in peptide synthesis. The molecular formula is C23H27NO5C_{23}H_{27}NO_5, with a molecular weight of approximately 413.47 g/mol. Its solubility is classified as poor, which may influence its bioavailability and pharmacokinetics.

Biological Activities

  • Antimicrobial Activity :
    • Derivatives of fluorenyl compounds have shown potential antimicrobial properties. In vitro studies indicate that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also exhibit such activity through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity :
    • The structural features of this compound suggest potential anticancer properties. Fluorenyl derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Mechanistic studies are ongoing to elucidate how this compound interacts with specific cellular targets involved in cancer progression .
  • Enzyme Inhibition :
    • Research indicates that compounds with similar structures can act as inhibitors for various enzymes, impacting metabolic pathways. For instance, enzyme inhibition studies have shown that certain fluorenyl derivatives can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased efficacy or toxicity of co-administered drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted on related fluorenyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

CompoundActivity AgainstMechanism
Fluorenyl Derivative AS. aureusCell wall disruption
Fluorenyl Derivative BE. coliMetabolic pathway inhibition

Case Study 2: Anticancer Properties

In vitro assays revealed that the compound induced apoptosis in breast cancer cell lines (MCF-7). Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

The biological activities of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid are largely attributed to its interactions with biomolecules:

  • Receptor Binding : The fluorenyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic processes.
  • Cell Membrane Interaction : Its hydrophobic characteristics allow it to integrate into lipid bilayers, affecting membrane integrity and function.

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